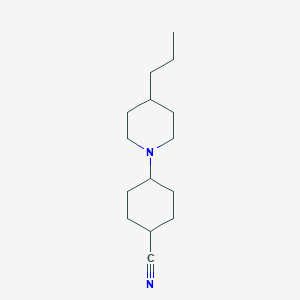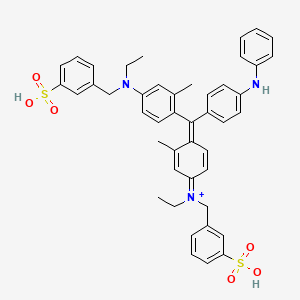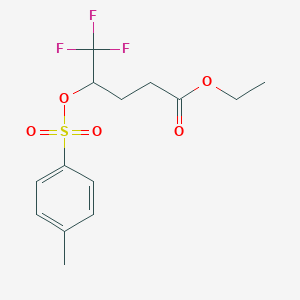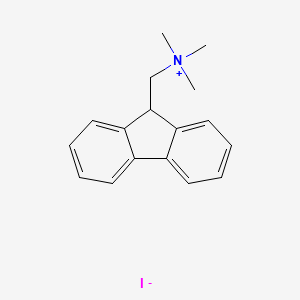![molecular formula C22H20O5 B14150810 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- CAS No. 205653-95-8](/img/structure/B14150810.png)
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyloxy group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinone core, followed by the introduction of the benzoyloxy and hydroxy substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The benzoyloxy and hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antioxidant and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- involves its ability to participate in redox reactions. The compound can generate reactive oxygen species (ROS) and modulate cellular redox states, affecting various molecular targets and pathways. These include the activation of protein kinase C and the modulation of gene expression related to oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Naphthalenedione, 2,3-dimethyl-
- 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione
- 2,3-Dimethoxy-1,4-naphthalenedione
Uniqueness
1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate redox states and generate ROS makes it particularly interesting for research in oxidative stress and related fields.
Eigenschaften
CAS-Nummer |
205653-95-8 |
|---|---|
Molekularformel |
C22H20O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] benzoate |
InChI |
InChI=1S/C22H20O5/c1-22(2,13-27-21(26)14-8-4-3-5-9-14)12-17-18(23)15-10-6-7-11-16(15)19(24)20(17)25/h3-11,23H,12-13H2,1-2H3 |
InChI-Schlüssel |
IEHVESOICXKEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


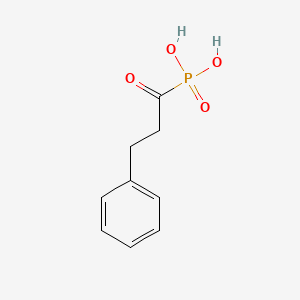
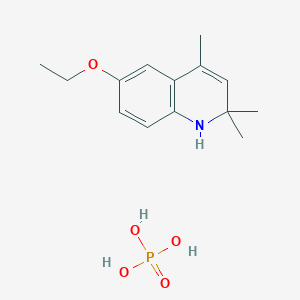
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
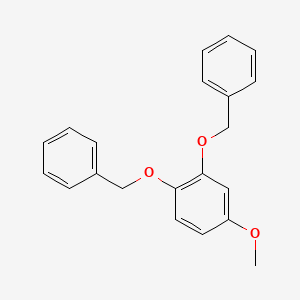
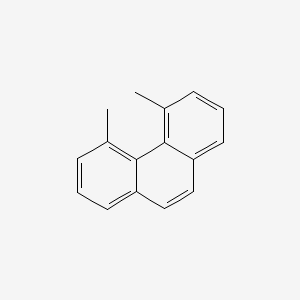
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
